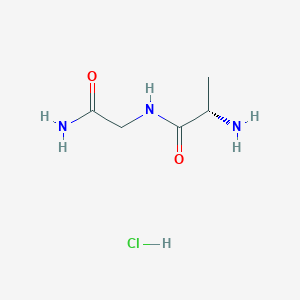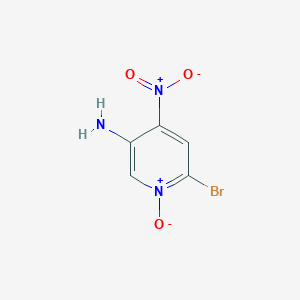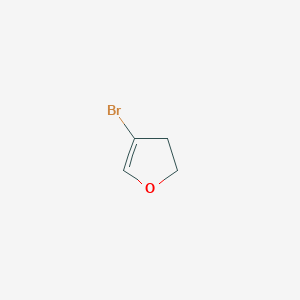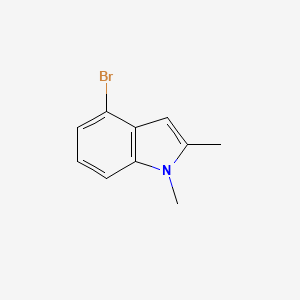
4-Bromo-1,2-dimethyl-1H-indole
Descripción general
Descripción
4-Bromo-1,2-dimethyl-1H-indole is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . This compound is a potential inhibitor of GSK-3 and is also used as pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1,2-dimethyl-1H-indole consists of a bromine atom attached to the 4th position of the indole ring, with two methyl groups attached to the 1st and 2nd positions . The molecular weight of this compound is 224.1 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-1,2-dimethyl-1H-indole are not detailed in the literature, indole derivatives are known to be involved in various chemical reactions. For instance, they can undergo electrophilic substitution readily due to excessive π-electrons delocalization .Aplicaciones Científicas De Investigación
1. Crystal Structure and Thermal Analysis
- A study by Barakat et al. (2017) explored the crystal structure of a compound related to 4-Bromo-1,2-dimethyl-1H-indole. They analyzed its intermolecular interactions, Hirshfeld surface, and thermal stability, providing valuable insights for materials science and molecular design (Barakat et al., 2017).
2. Molecular and Structural Properties
- AaminaNaaz et al. (2016) investigated the molecular and structural properties of a solvated compound derived from 4-Bromo-1,2-dimethyl-1H-indole. Their research contributes to understanding the molecular interactions and potential applications in crystal engineering (AaminaNaaz et al., 2016).
3. Organic Synthesis and Applications
- The study by Huang Bi-rong (2013) on the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester presents important methodologies for organic synthesis, which could have implications in pharmaceutical research and development (Huang Bi-rong, 2013).
4. Palladium-Catalyzed Indolization
- Shen et al. (2004) developed a palladium-catalyzed process for the synthesis of 2,3-disubstituted indole compounds, an area of interest in the field of organic chemistry, particularly in the synthesis of complex molecules (Shen et al., 2004).
5. Bromine in Marine Chemical Space
- Ibrahim et al. (2017) highlighted the role of bromine, a key component in 4-Bromo-1,2-dimethyl-1H-indole, in marine natural products. Their work underscores the significance of halogen elements in drug discovery and development (Ibrahim et al., 2017).
Direcciones Futuras
Indole derivatives, including 4-Bromo-1,2-dimethyl-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis methods, chemical reactions, and biological activities of this compound.
Propiedades
IUPAC Name |
4-bromo-1,2-dimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-7-6-8-9(11)4-3-5-10(8)12(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIKJOWRXIKMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-dimethyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



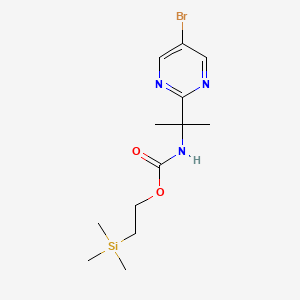
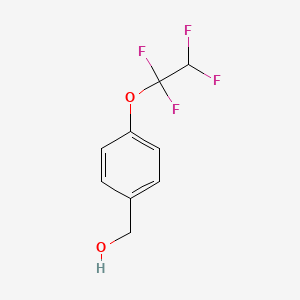
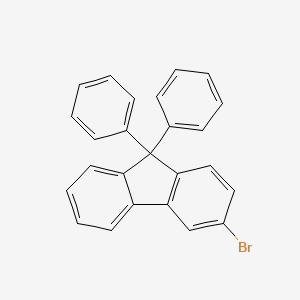
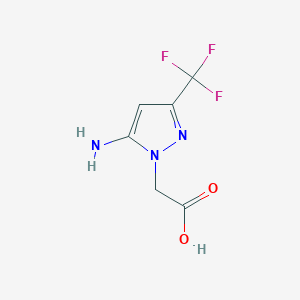
![tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1380635.png)
![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-2-yl]-2-methylpropanamide](/img/structure/B1380636.png)
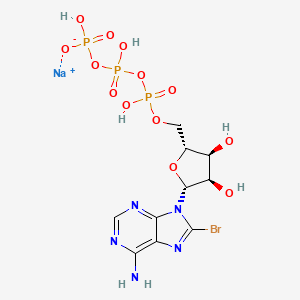
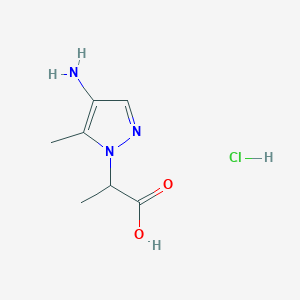
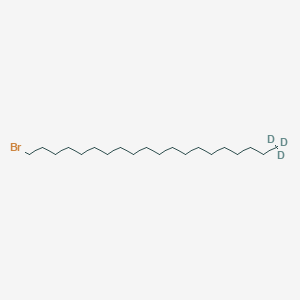
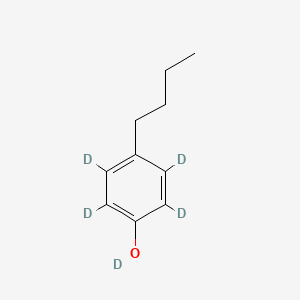
![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)
